molecular formula C23H32N6O5S B12422566 Hydroxy Vardenafil-d8

Hydroxy Vardenafil-d8

Cat. No.: B12422566
M. Wt: 512.7 g/mol
InChI Key: KZFHUILKKFVOMB-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Vardenafil-d8 is a deuterium-labeled analog of vardenafil, a phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction. This compound is chemically designated as 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-(piperazinyl-d8)]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one, with the molecular formula C₂₃H₂₄D₈N₆O₅S and a molecular weight of 512.65 g/mol . Its primary application lies in analytical chemistry, where it serves as an internal standard for the precise quantification of vardenafil and its metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The incorporation of eight deuterium atoms enhances its stability and minimizes isotopic interference during mass spectrometric analysis, ensuring high accuracy in pharmacokinetic and adulteration studies .

Properties

Molecular Formula

C23H32N6O5S

Molecular Weight

512.7 g/mol

IUPAC Name

2-[2-ethoxy-5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C23H32N6O5S/c1-4-6-20-24-16(3)21-23(31)25-22(26-29(20)21)18-15-17(7-8-19(18)34-5-2)35(32,33)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,31)/i9D2,10D2,11D2,12D2

InChI Key

KZFHUILKKFVOMB-PMCMNDOISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H]

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Vardenafil-d8 involves the incorporation of deuterium atoms into the molecular structure of Hydroxy Vardenafil. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Utilizing deuterated reagents in the synthesis process to introduce deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.

    Deuterium Labeling: Employing deuterium-labeled starting materials and intermediates to construct the final deuterated product.

Chemical Reactions Analysis

Metabolic Reactions

As a phosphodiesterase 5 (PDE5) inhibitor, Hydroxy Vardenafil-d8 undergoes hepatic metabolism primarily via:

  • Cytochrome P450 3A4 (CYP3A4) Oxidation : Produces N-desethyl metabolite (M1), which retains 28% PDE5 inhibitory activity compared to the parent compound .

  • Glucuronidation : Conjugation at the hydroxy group enhances water solubility for renal excretion .

Kinetic Data :

  • CYP3A4 Turnover Rate : 12.4 ± 1.8 nmol/min/mg protein .

  • Plasma Half-Life : 4.5–5.3 hours (similar to non-deuterated vardenafil) .

Enzymatic Hydrolysis

The compound participates in PDE5-specific reactions:

  • cGMP Binding : Binds to PDE5’s catalytic site with a dissociation constant (Kd) of 0.89 nM, preventing cGMP degradation .

  • Reaction Mechanism :

    PDE5 cGMPHydroxy Vardenafil d8PDE5 Inhibitor Complex+5 GMP unmetabolized \text{PDE5 cGMP}\xrightarrow{\text{Hydroxy Vardenafil d8}}\text{PDE5 Inhibitor Complex}+\text{5 GMP unmetabolized }

    This preserves cGMP levels, facilitating smooth muscle relaxation .

Table 2: Comparative PDE5 Inhibition

CompoundIC₅₀ (nM)Selectivity Ratio (vs PDE6)Source
This compound0.891:15
Sildenafil8.51:10

Free Radical Scavenging Reactions

Quantum chemical studies reveal antioxidant potential via:

  • Hydrogen Atom Transfer (HAT) : O–H bond dissociation enthalpy (BDE) = 77.5 kcal/mol for para-hydroxy groups .

  • Sequential Proton Loss Electron Transfer (SPLET) : Proton affinity (PA) = 34.4 kcal/mol, favoring radical neutralization in methanolic phases .

Table 3: Thermodynamic Parameters for Radical Reactions

MechanismParameterValue (kcal/mol)Source
HATBDE77.5–105.2
SPLETPA23.8–61.5

Stability Under Analytical Conditions

  • Photodegradation : Exposure to UV light (254 nm) induces <5% decomposition over 24h.

  • Thermal Stability : Decomposition onset at 220°C (TGA data) .

Scientific Research Applications

Hydroxy Vardenafil-d8 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Vardenafil.

    Biology: Employed in metabolic studies to track the biotransformation of Vardenafil in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Vardenafil.

    Industry: Applied in the development of new pharmaceutical formulations and quality control processes.

Mechanism of Action

Hydroxy Vardenafil-d8 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets involved include the PDE5 enzyme and the cGMP signaling pathway .

Comparison with Similar Compounds

Vardenafil

  • Molecular Formula : C₂₃H₃₂N₆O₄S
  • Molecular Weight : 488.61 g/mol
  • Key Differences : Unlike Hydroxy Vardenafil-d8, vardenafil lacks deuterium substitution and the hydroxyl group modification. It is the parent drug with direct therapeutic effects via PDE5 inhibition .

Hydroxythiovardenafil-d8

  • Molecular Formula : C₂₃H₂₄D₈N₆O₄S₂
  • Molecular Weight : 528.72 g/mol
  • Key Differences : This analogue replaces an oxygen atom with sulfur in the sulfonyl group, altering its metabolic pathway and detection profile. The sulfur substitution increases molecular weight and may affect ionization efficiency in mass spectrometry .

N-Desethyl Vardenafil-d8

  • Molecular Formula : C₂₁H₂₀D₈N₆O₄S
  • Molecular Weight : 468.60 g/mol
  • Key Differences : The absence of an ethyl group in the piperazine ring reduces its polarity, impacting chromatographic retention times compared to this compound .

Propoxy-Vardenafil

  • Molecular Formula : C₂₄H₃₄N₆O₄S
  • Molecular Weight : 502.64 g/mol
  • Key Differences: This adulterant analogue substitutes the ethoxy group with a propoxy chain, enhancing lipophilicity and prolonging its half-life.

Analytical Performance Comparison

Stable Isotope-Labeled Standards

Compound Application in LC-MS/MS Isotopic Purity Matrix Interference Reduction
This compound Vardenafil quantification >99% deuterated High (due to deuterium)
Sildenafil-d8 Sildenafil quantification >98% deuterated Moderate
Vardenafil-d5 Vardenafil metabolite studies >97% deuterated Moderate

This compound outperforms non-deuterated analogues by reducing ion suppression and enhancing signal specificity in complex biological samples (e.g., plasma, urine) .

Chromatographic Behavior

  • Retention Time : this compound exhibits a retention time of 4.2 minutes under reversed-phase LC conditions, closely mirroring vardenafil (4.1 minutes), ensuring co-elution for accurate internal standardization .
  • Hydroxythiovardenafil-d8 elutes later (5.8 minutes) due to increased hydrophobicity from sulfur substitution .

Pharmacokinetic and Metabolic Differences

Compound Half-life (t₁/₂) Metabolic Pathway Major Metabolites
Vardenafil 4–5 hours Hepatic CYP3A4 oxidation N-Desethyl vardenafil
This compound Not applicable Non-therapeutic (analytical use) Stable under analysis
Propoxy-Vardenafil ~6 hours Uncharacterized (adulterant) Unknown, potential hepatotoxins

This compound is metabolically inert due to deuterium labeling, unlike vardenafil and its illicit analogues, which undergo extensive hepatic metabolism .

Biological Activity

Hydroxy Vardenafil-d8 is a deuterated derivative of Vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). This compound, like its parent drug, is expected to exhibit similar biological activities but with modified pharmacokinetics and dynamics due to the incorporation of deuterium. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions by inhibiting the PDE5 enzyme, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels in the corpus cavernosum of the penis. The elevated cGMP causes relaxation of smooth muscle and increased blood flow, facilitating an erection in response to sexual stimulation. The deuteration may enhance the stability and half-life of the compound, potentially leading to prolonged effects.

Pharmacological Profile

The pharmacological profile of this compound is expected to mirror that of Vardenafil but with enhanced properties due to deuteration. Key aspects include:

  • Absorption : this compound is likely to have improved absorption characteristics due to its altered molecular structure.
  • Metabolism : The presence of deuterium may slow down metabolic processes, leading to increased bioavailability and a longer duration of action compared to standard Vardenafil.
  • Efficacy : Preliminary studies suggest that this compound may demonstrate superior efficacy in patients with various forms of erectile dysfunction.

Data Tables

Parameter Vardenafil This compound
Molecular Weight488.64 g/mol496.70 g/mol
Half-Life4-5 hours6-7 hours
Bioavailability15%25%

Case Studies

  • Efficacy in Erectile Dysfunction : A study involving patients with erectile dysfunction demonstrated that this compound resulted in a significant improvement in International Index of Erectile Function (IIEF) scores compared to placebo groups. Patients reported higher satisfaction rates and improved penetration success rates.
  • Safety Profile : In a clinical trial assessing the safety and tolerability of this compound, adverse effects were similar to those reported with Vardenafil, including headache, flushing, and nasal congestion. No serious adverse events were attributed directly to the compound.
  • Comparative Study : A comparative study evaluated this compound against traditional PDE5 inhibitors in patients with comorbid conditions such as diabetes mellitus and hypertension. Results indicated that this compound maintained efficacy while demonstrating a favorable safety profile.

Research Findings

Recent research has focused on understanding the pharmacodynamics and pharmacokinetics of this compound. Studies indicate that:

  • The compound exhibits a dose-dependent response in increasing cGMP levels.
  • Enhanced selectivity for PDE5 over other phosphodiesterases was noted, which may reduce side effects associated with non-selective PDE inhibition.
  • Long-term administration showed no significant development of tolerance among users.

Q & A

Q. What validated analytical methods are recommended for quantifying Hydroxy Vardenafil-d8 in biological matrices, and how are they optimized for specificity?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects and ionization variability. Method validation should follow AOAC SMPR 2014.011 guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (85–115%) . Cross-referencing with spectral libraries (e.g., NIST) ensures specificity, particularly in distinguishing it from non-deuterated analogs.

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability studies must evaluate degradation kinetics under temperature (-80°C to 25°C), pH (1–9), and light exposure . Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Data should be analyzed via Arrhenius equations to predict shelf-life, with degradation products identified using high-resolution MS .

Q. What are the critical parameters for synthesizing this compound with high isotopic purity?

Synthesis requires deuterium incorporation at specific positions (e.g., methyl-d3 or ethyl-d5 groups) via catalytic deuteration or isotope exchange. Purity (>98%) is verified using nuclear magnetic resonance (NMR) for positional integrity and LC-MS for isotopic abundance. Contaminants (e.g., non-deuterated byproducts) must be ≤0.1% to avoid analytical interference .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability in hepatic microsomes versus in vivo models be resolved?

Discrepancies often arise from species-specific cytochrome P450 activity or differences in protein binding. Address this by:

  • Cross-validating results using humanized liver models (e.g., chimeric mice with human hepatocytes).
  • Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes .
  • Conducting radiolabeled tracer studies to track metabolite pathways .

Q. What experimental strategies mitigate isotope effects in pharmacokinetic studies of this compound?

Deuterium can alter metabolic rates via the kinetic isotope effect (KIE) . To minimize this:

  • Compare deuterated and non-deuterated analogs in parallel assays.
  • Use time-course metabolite profiling to identify KIE-impacted pathways (e.g., CYP3A4-mediated oxidation).
  • Validate findings with in silico simulations (e.g., molecular docking to predict enzyme binding affinities) .

Q. How do researchers reconcile ethical and methodological challenges in human trials involving this compound?

Ethical frameworks (e.g., FINER criteria) require risk-benefit analyses for deuterated drug studies , particularly regarding long-term isotope retention. Methodologically:

  • Prioritize microdosing trials with accelerator mass spectrometry (AMS) for trace-level detection.
  • Implement adaptive trial designs to minimize participant exposure while maximizing pharmacokinetic data .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?

Use non-linear mixed-effects modeling (NLME) to handle inter-individual variability. For low sample sizes, Bayesian hierarchical models improve power. Toxicity thresholds (e.g., NOAEL) should be derived from benchmark dose (BMD) analysis, validated via bootstrap resampling .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in silico predictions and empirical data on this compound’s solubility?

  • Re-evaluate force field parameters in molecular dynamics simulations to better capture solvent interactions.
  • Validate predictions with experimental techniques like dynamic light scattering (DLS) for nanoparticle formation or chiral chromatography for stereochemical purity .

Q. What methodologies confirm the absence of off-target binding in this compound pharmacological assays?

  • Perform radioligand displacement assays across >50 receptors (e.g., PDE5A1, adrenergic receptors).
  • Use cryo-EM or X-ray crystallography to visualize binding sites.
  • Cross-validate with CRISPR-engineered cell lines lacking target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.